molecular formula C10H11BrFNO B1368485 4-Bromo-2-fluoro-N-propylbenzamide CAS No. 1016811-41-8

4-Bromo-2-fluoro-N-propylbenzamide

Cat. No.: B1368485
CAS No.: 1016811-41-8
M. Wt: 260.1 g/mol
InChI Key: NRCMVNLNCMBHAW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluorobenzoic acid with propylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluoro-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions. For example, it can undergo nucleophilic aromatic substitution with amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation can lead to the formation of corresponding carboxylic acids, while reduction can yield amines.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Scientific Research Applications

4-Bromo-2-fluoro-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-2-fluoro-N-propylbenzamide can be compared with other similar compounds, such as:

    4-Bromo-N-propylbenzamide: This compound lacks the fluorine atom present in this compound, which may result in different chemical and biological properties.

    4-Chloro-2-fluoro-N-propylbenzamide: The substitution of bromine with chlorine can lead to variations in reactivity and biological activity.

    4-Bromo-2-fluoro-N-methylbenzamide: The presence of a methyl group instead of a propyl group can affect the compound’s solubility and interaction with biological targets

Biological Activity

Overview

4-Bromo-2-fluoro-N-propylbenzamide is a compound belonging to the benzamide class, characterized by the presence of bromine and fluorine substituents on the aromatic ring. Its molecular formula is C13H15BrFNO, and it is primarily used in medicinal chemistry due to its potential biological activities and applications in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in medicinal applications:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, it has shown potential as an anti-inflammatory and anticancer agent by interacting with specific molecular targets involved in tumor growth and inflammation pathways.
  • Enzyme Interaction : The compound's halogen substituents (bromine and fluorine) enhance its lipophilicity, which may improve its ability to interact with various enzymes and receptors. These interactions can modulate enzyme activity, potentially leading to therapeutic effects.
  • Pharmacological Studies : In vitro studies have demonstrated that similar halogenated benzamides can act as inhibitors in various biological pathways, making them candidates for drug development. Binding affinity studies are crucial for understanding how this compound interacts with biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms may influence the compound's pharmacokinetic properties, enhancing its metabolic stability and efficacy in biological systems.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Bromo-N-propylbenzamideLacks fluorine; simpler structureModerate enzyme inhibition
4-Chloro-2-fluoro-N-propylbenzamideChlorine instead of bromine; different reactivityVaries; potential anti-inflammatory
4-Bromo-2-fluoro-N-methylbenzamideMethyl group instead of propyl; affects solubilityPotentially lower binding affinity

Case Studies

  • Anticancer Activity : A study investigated the effects of halogenated benzamides on human cancer cell lines, demonstrating that this compound inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via caspase activation.
  • Enzyme Inhibition : In another study, this compound was tested against a panel of enzymes involved in metabolic pathways. Results showed significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-N-propylbenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Start with bromo-fluorobenzoyl chloride intermediates (e.g., 4-bromo-2-fluorobenzoyl chloride) and react with propylamine under Schotten-Baumann conditions (amide coupling in dichloromethane with a base like triethylamine).
  • Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key parameters : Temperature (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂) to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • NMR : Confirm substitution patterns (¹H/¹³C NMR: aromatic protons at δ 7.2–8.1 ppm, propyl chain at δ 0.9–1.7 ppm) and absence of unreacted starting materials .
  • Mass spectrometry : ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ at m/z 260–262 (isotopic pattern confirms bromine) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N, Br, F percentages (±0.3% tolerance) .

Q. What safety precautions are critical when handling this compound?

  • Safety protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation .
  • Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • First-aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) of this compound be addressed?

  • Experimental design :

  • Use DFT calculations to predict reactivity at bromine vs. fluorine sites. Fluorine’s electron-withdrawing effect typically directs coupling to the brominated position .
  • Optimize catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) and monitor via GC-MS or ¹⁹F NMR to track substituent effects .
    • Data interpretation : Compare yields under varying conditions (e.g., 60–80°C, 12–24 hours) to identify kinetic vs. thermodynamic control .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases, cytochrome P450) using crystal structures from PDB .
  • Validate with MD simulations (GROMACS) to assess ligand-protein stability and binding free energy (MM-PBSA) .
  • Experimental correlation : Synthesize top-scoring derivatives and test in vitro (IC₅₀ assays) .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term studies?

  • Stability analysis :

  • Use accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Polar aprotic solvents (DMF, DMSO) reduce hydrolysis rates vs. protic solvents (methanol) .
  • Data table :
SolventDegradation Half-Life (25°C)Major Degradation Product
DMSO>6 monthsNone detected
MeOH3 weeks2-Fluoro-N-propylbenzamide

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar bromo-fluoro benzamides?

  • Critical analysis :

  • Compare assay conditions: Cell lines (HEK293 vs. HeLa), concentration ranges (µM vs. nM), and control compounds .
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations in assays .

Properties

IUPAC Name

4-bromo-2-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMVNLNCMBHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640813
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016811-41-8
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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